2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide

CYP inhibition Drug metabolism Pharmacokinetics

This N-aryl trifluoroacetamide features a unique para-hydroxyethyl handle, enabling selective O-functionalization (esterification, etherification, conjugation) while preserving the intact trifluoroacetamide motif. Unlike simpler analogs (e.g., CAS 404-24-0 or CAS 13230-73-4), this dual functionality streamlines probe synthesis and SAR exploration without deprotection steps that risk compromising the acid/base-sensitive trifluoroacetamide. Ideal for medicinal chemistry, chemical biology, and custom internal standard synthesis.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 115166-92-2
Cat. No. B3045858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide
CAS115166-92-2
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCO)NC(=O)C(F)(F)F
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-8-3-1-7(2-4-8)5-6-15/h1-4,15H,5-6H2,(H,14,16)
InChIKeyZEZDUYNOZBHUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide (CAS 115166-92-2): Core Identity for Procurement Decisions


2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide is a fluorinated secondary amide (C10H10F3NO2, MW 233.19 g/mol) featuring a trifluoroacetamide group directly attached to a para-substituted phenyl ring bearing a 2-hydroxyethyl side chain . This structure places it within the N-aryl trifluoroacetamide class, yet the presence of the terminal primary alcohol distinguishes it from simpler N-phenyl trifluoroacetamide analogs by providing a synthetically accessible handle for further derivatization (e.g., esterification, etherification, or conjugation) without requiring deprotection of a phenolic hydroxyl group .

Why In-Class N-Aryl Trifluoroacetamides Cannot Substitute 2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide


Scientific and industrial users considering generic substitution with simpler N-aryl trifluoroacetamides (e.g., CAS 404-24-0 or CAS 13230-73-4) will lose the unique combination of a para-hydroxyethyl handle and the electron-withdrawing trifluoroacetamide motif. The hydroxyethyl group is not merely a polarity modifier; it is a chemically addressable site that enables selective O-functionalization while the trifluoroacetamide remains intact . Critically, the trifluoromethyl group profoundly alters both electronic and pharmacokinetic behavior relative to non-fluorinated acetamide counterparts (e.g., CAS 83345-11-3), as demonstrated by comparative CYP kinetic studies on structurally analogous trifluoroacetamido phenols, where fluorination reduced CYP catalytic turnover by approximately 50% relative to the non-fluorinated parent [1]. Substitution with a compound lacking either the hydroxyethyl group or the trifluoromethyl moiety would fundamentally alter the molecular properties governing reactivity, metabolic stability, and downstream conjugation potential.

Head-to-Head Comparative Evidence: 2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide vs. Closest Analogs


CYP1A2 Inhibition Profile: Target Compound vs. Unsubstituted N-Phenyl Trifluoroacetamide

Computational ADMET profiling predicts that 2,2,2-trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide is a CYP1A2 inhibitor, consistent with the known inhibitory activity of the simpler analog 2,2,2-trifluoro-N-phenylacetamide (CAS 404-24-0), which is experimentally confirmed as a CYP1A2 inhibitor . However, the target compound introduces an additional hydrogen-bond donor (alcohol OH), increasing the total H-bond donor count from 1 to 2 and the acceptor count from 4 to 5, which is predicted to reduce passive GI absorption relative to the unsubstituted analog . The hydroxyethyl group thus modifies the ADMET profile in a quantifiable manner that may be exploited when reduced systemic exposure via oral route is desired.

CYP inhibition Drug metabolism Pharmacokinetics

CYP Metabolic Stability: Trifluoroacetyl Protection vs. Acetyl in Matched Molecular Pair

In a direct matched molecular pair study on acetaminophen derivatives, the trifluoroacetamido analog (3F-APAP) exhibited a CYP catalytic turnover rate approximately half that of the parent acetamide (APAP) when incubated with Sprague-Dawley rat liver microsomes [1]. Extending this class-level finding to the target compound: the trifluoroacetamide moiety in 2,2,2-trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide is expected to confer significantly slower CYP-mediated oxidative metabolism compared to the non-fluorinated analog N-(4-(2-hydroxyethyl)phenyl)acetamide (CAS 83345-11-3), which lacks the trifluoromethyl group and contains only an acetyl moiety.

Metabolic stability CYP catalysis Fluorination effect

Hydroxyethyl vs. Phenolic Hydroxyl: A Differentiable Synthetic Handle Unavailable in 4-Hydroxy or 4-(2-Aminoethyl) Analogs

The target compound presents a primary alcohol (pKa ~15.5) that is chemically orthogonal to the amide NH (pKa ~15-17) and can be selectively functionalized under mild conditions (e.g., Mitsunobu, mesylation, or oxidation to the aldehyde/carboxylic acid) without affecting the trifluoroacetamide . In contrast, the regioisomeric analog 2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide (CAS 13230-73-4) bears a phenolic OH (pKa ~10), which is more acidic, more prone to unwanted oxidation, and requires distinct protection strategies. The aliphatic alcohol in the target compound thus provides a unique synthetic branching point not available in any close N-aryl trifluoroacetamide analog.

Synthetic accessibility Orthogonal protection Linker chemistry

Lipophilicity Modulation: Predicted LogP Shift Relative to Non-Fluorinated Acetamide Congeners

The trifluoromethyl group in the target compound is a well-established lipophilicity enhancer. While the target compound's experimental LogP is not reported, the structurally characterized analog 3F-APAP (2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide) was experimentally determined to have a LogD7.4 of 1.67, significantly higher than APAP (LogD7.4 0.46) [1]. By extension, the target compound is predicted to exhibit LogP ~1.5-2.0, compared to an estimated LogP of ~0.8-1.2 for the non-fluorinated analog N-(4-(2-hydroxyethyl)phenyl)acetamide (CAS 83345-11-3) . This ~0.5-1.0 log unit increase translates to a 3- to 10-fold increase in membrane permeability, which directly impacts cellular uptake in cell-based assays.

Lipophilicity Physicochemical properties Drug-likeness

High-Value Application Scenarios for 2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide Based on Verified Differentiation


Design of Metabolically Stabilized Chemical Probes Requiring a Free Hydroxyethyl Conjugation Handle

In medicinal chemistry campaigns where a trifluoroacetamide moiety is used to block CYP-mediated oxidation (as demonstrated by the ~50% reduction in CYP catalytic turnover for 3F-APAP vs. APAP [1]), this compound provides a unique advantage: the primary alcohol can be directly conjugated to fluorophores, biotin, or solid supports via ester or ether linkages without first unmasking a protected phenol. This eliminates a deprotection step that could compromise the acid/base-sensitive trifluoroacetamide group, streamlining probe synthesis compared to routes starting from CAS 13230-73-4 or CAS 404-24-0.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting CYP1A2-Metabolized Compounds

The predicted CYP1A2 inhibitory profile of this compound, combined with its increased H-bond donor count and moderate lipophilicity relative to unsubstituted N-phenyl trifluoroacetamide , positions it as a starting fragment for developing CYP1A2-modulating agents. Unlike the simpler analog CAS 404-24-0, the hydroxyethyl group can be elaborated into selectivity-determining vectors while the trifluoroacetamide maintains the core CYP interaction, enabling structure-activity relationship (SAR) exploration not possible with the unsubstituted phenyl scaffold.

Synthesis of Heterobifunctional Linkers for Targeted Protein Degradation (PROTACs)

The orthogonal reactivity of the aliphatic alcohol and the trifluoroacetamide-protected aniline nitrogen enables sequential, selective functionalization . The alcohol can be converted to a leaving group (e.g., mesylate) for nucleophilic displacement to install a PEG linker or E3 ligase ligand, while the trifluoroacetamide can later be reduced to the free amine for attachment to a target-protein binding moiety. This contrasts with phenolic analogs (CAS 13230-73-4), where protecting group compatibility issues complicate analogous bifunctional linker construction.

Development of Fluorinated Internal Standards for LC-MS/MS Bioanalysis

The trifluoromethyl group provides a mass shift of +54 Da relative to the non-fluorinated acetamide analog (CAS 83345-11-3), and the hydroxyethyl group enables further derivatization (e.g., dansylation) to enhance ionization efficiency. This dual functionality makes the compound suitable as a precursor for synthesizing stable-isotope-labeled or fluorinated internal standards, where the hydroxyethyl handle distinguishes it from simple N-aryl trifluoroacetamides that lack a derivatizable site .

Quote Request

Request a Quote for 2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.